molecular formula C55H99N13O9 B610366 PZ-128 CAS No. 371131-16-7

PZ-128

Cat. No.: B610366
CAS No.: 371131-16-7
M. Wt: 1086.5 g/mol
InChI Key: VZRIKWNVDCTBTF-BKGFHLQYSA-N
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Description

PZ-128, also known as P1pal-7, is a cell-penetrating lipopeptide pepducin. It is a first-in-class, specific, and reversible protease-activated receptor-1 (PAR1) antagonist. This compound targets the cytoplasmic surface of PAR1 and interrupts signaling to internally-located G proteins. This compound has shown antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

PZ-128 is synthesized as a lipidated pepducin, which involves the attachment of a lipid moiety to a peptide sequence. The peptide sequence for this compound is {Palmitate}-KKSRALF-NH2. The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The lipidation is achieved by coupling the palmitate moiety to the N-terminus of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

PZ-128 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have altered biological activities and properties .

Scientific Research Applications

PZ-128 has a wide range of scientific research applications:

    Chemistry: this compound is used as a tool to study G-protein coupled receptor (GPCR) signaling pathways.

    Biology: It is used to investigate the role of PAR1 in cellular processes such as migration, invasion, and angiogenesis.

    Medicine: this compound is being developed as a therapeutic agent for conditions such as acute coronary syndromes, cancer, and thrombosis. .

    Industry: This compound is used in the development of new therapeutic agents targeting GPCRs.

Mechanism of Action

PZ-128 exerts its effects by targeting the cytoplasmic surface of PAR1 and interrupting signaling to internally-located G proteins. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation, metastasis, and angiogenesis. The molecular targets include PAR1 and associated G proteins .

Comparison with Similar Compounds

Similar Compounds

    Vorapaxar: Another PAR1 antagonist used as an antiplatelet agent.

    Atopaxar: A PAR1 antagonist with similar therapeutic applications.

Uniqueness of PZ-128

This compound is unique due to its cell-penetrating ability and reversible inhibition of PAR1. Unlike vorapaxar and atopaxar, this compound is a pepducin, which allows it to target the intracellular domain of PAR1 and provide rapid, specific, and dose-dependent inhibition .

References

Properties

IUPAC Name

N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIKWNVDCTBTF-BKGFHLQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H99N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1086.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371131-16-7
Record name PZ-128
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371131167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PZ-128
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11839
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PZ-128
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYT6MP4NS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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